

Comparative Selectivity of TAE-1 for Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BuChE)

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Compound of Interest		
Compound Name:	TAE-1	
Cat. No.:	B15619087	Get Quote

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This guide provides a detailed comparison of the inhibitory selectivity of the experimental compound **TAE-1** against two key cholinesterase enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). **TAE-1**, a novel sym-triazine derivative, has been identified as a potent dual inhibitor of both enzymes, making it a compound of interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1]

Data Presentation: Inhibitory Potency of TAE-1

The inhibitory activity of **TAE-1** against human AChE and BuChE was determined by measuring the half-maximal inhibitory concentration (IC50). The results are summarized in the table below. The selectivity index is calculated as the ratio of the IC50 for BuChE to the IC50 for AChE.

Enzyme	IC50 (μM)	Selectivity Index (BuChE IC50 / AChE IC50)
Acetylcholinesterase (AChE)	0.47[1]	8.3
Butyrylcholinesterase (BuChE)	3.9[1]	

Data sourced from Veloso et al., ACS Chemical Neuroscience, 2013.[1]



The data indicates that **TAE-1** is a more potent inhibitor of AChE than BuChE, with an approximately 8.3-fold greater selectivity for AChE.

Experimental Protocols

The inhibitory activity of **TAE-1** against AChE and BuChE was assessed using a modified Ellman's method.[1]

Materials:

- Human recombinant acetylcholinesterase (AChE)
- Human serum butyrylcholinesterase (BuChE)
- Acetylthiocholine iodide (ATCI) substrate for AChE
- Butyrylthiocholine iodide (BTCI) substrate for BuChE
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) Ellman's reagent
- TAE-1 (designated as compound 3f in the source publication)[1]
- Phosphate buffer (pH 8.0)

Procedure:

- Enzyme and Inhibitor Preparation: Stock solutions of **TAE-1** were prepared in a suitable solvent and serially diluted to various concentrations.
- Assay Reaction: The assay was performed in a 96-well microplate. Each well contained a
 mixture of the respective enzyme (AChE or BuChE), the inhibitor (TAE-1 at varying
 concentrations), and DTNB in phosphate buffer.
- Incubation: The enzyme-inhibitor mixture was pre-incubated at a controlled temperature to allow for binding.
- Substrate Addition: The reaction was initiated by the addition of the specific substrate (ATCI for AChE or BTCI for BuChE).

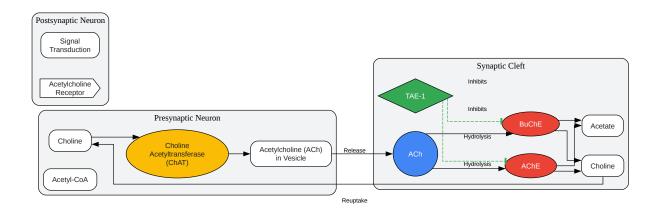


- Measurement: The rate of the enzymatic reaction was monitored by measuring the increase
 in absorbance at 412 nm over time using a microplate reader. The absorbance change is
 proportional to the rate of substrate hydrolysis, which produces thiocholine. Thiocholine then
 reacts with DTNB to produce the colored product 5-thio-2-nitrobenzoate.
- Data Analysis: The percentage of enzyme inhibition was calculated for each concentration of
 TAE-1 by comparing the reaction rate in the presence of the inhibitor to the rate of the
 uninhibited enzyme. The IC50 value was then determined by plotting the percent inhibition
 against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose response curve.

Signaling Pathway and Inhibition

Acetylcholine (ACh) is a critical neurotransmitter in the cholinergic system, playing a vital role in cognitive functions.[2][3] Both AChE and BuChE are responsible for the hydrolysis of ACh into choline and acetate, which terminates the neurotransmission signal.[2][4] In certain neurodegenerative conditions, the levels and activities of these enzymes are altered.[3] Inhibition of AChE and BuChE can increase the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling. **TAE-1** acts as an inhibitor of both these enzymes, as depicted in the following diagram.





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Caption: Inhibition of AChE and BuChE by TAE-1 in the cholinergic synapse.

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